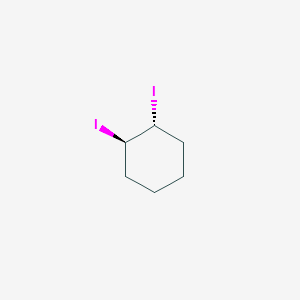

(1R,2R)-1,2-Diiodocyclohexane

Description

Significance of Vicinal Dihalides in Organic Synthesis

Vicinal dihalides, compounds bearing two halogen atoms on adjacent carbon atoms, are a cornerstone functional group in organic synthesis. libretexts.org Their utility stems from their accessibility, typically through the straightforward halogenation of alkenes, and their versatile reactivity. libretexts.org One of the most significant applications of vicinal dihalides is in the synthesis of alkynes through double dehydrohalogenation reactions. libretexts.org This transformation involves two sequential elimination reactions, usually promoted by a strong base like sodium amide, to install two π-bonds and form a carbon-carbon triple bond. libretexts.org

Furthermore, vicinal dihalides are precursors for the formation of alkenes via dehalogenation, a reaction that can be initiated by reducing metals or certain nucleophiles. stackexchange.com The stereochemical arrangement of the halogens in the starting material is critical as it often dictates the stereochemistry of the resulting alkene, particularly in concerted E2 elimination reactions which typically require an anti-periplanar orientation of the departing groups. msu.edu The constrained conformations of cyclic systems, such as the cyclohexane (B81311) ring, make them excellent substrates for studying the mechanisms and stereochemical requirements of these elimination reactions. msu.edu

Stereochemical Purity and Chiral Identity in Synthetic Methodologies

In modern synthetic chemistry, particularly in the fields of pharmaceutical and agricultural science, achieving stereochemical purity is not merely an academic challenge but a critical necessity. numberanalytics.com Many biologically active molecules are chiral, existing as enantiomers (non-superimposable mirror images) where often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. numberanalytics.com This underscores the importance of stereoselective synthesis—methods that selectively produce a single desired stereoisomer.

The use of enantiomerically pure starting materials is a fundamental strategy in achieving this goal. Compounds like (1R,2R)-1,2-Diiodocyclohexane, which possess a defined chiral identity, serve as valuable chiral building blocks. researchgate.net By incorporating such a molecule into a synthetic route, chemists can transfer its stereochemical information to the final product, enabling the construction of complex, optically active molecules. researchgate.net This approach is crucial for synthesizing pharmaceuticals, agrochemicals, and other bioactive compounds where the three-dimensional arrangement of atoms is directly linked to function. researchgate.net

Overview of Research Trajectories for Cyclic Vicinal Diiodides

Research involving cyclic vicinal diiodides, including this compound, follows several key trajectories driven by their unique structural and reactive properties. A primary area of investigation is their use in elimination reactions. Due to the large size of iodine atoms, vicinal diiodides are often sterically strained and can be unstable, readily undergoing dehalogenation to form alkenes. stackexchange.com This reactivity is a focal point of mechanistic studies. The rigid framework of cyclic compounds helps elucidate the strict stereoelectronic requirements of elimination pathways, such as the anti-elimination preference in E2 reactions. msu.edursc.org

The conversion of vicinal dihalides to alkynes is another significant research avenue. stackexchange.com While straightforward for acyclic systems, the formation of a triple bond within a six-membered ring is highly unfavorable due to ring strain, so these reactions typically lead to cycloalkenes or other products. However, the principles of elimination are actively studied using these substrates.

Another research trajectory involves the electrochemical reduction of vicinal dihalides. rsc.org These studies explore how applying different electrode potentials can influence reaction pathways and product distributions, offering an alternative to chemical reagents for inducing elimination. rsc.org Finally, these compounds are explored as precursors to other trans-1,2-disubstituted cyclohexanes through substitution reactions, although the high reactivity towards elimination can be a competing pathway. reddit.com

Properties of this compound

Below is a table summarizing key computed physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C₆H₁₀I₂ |

| Molecular Weight | 335.95 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 38706-80-8 nih.gov |

| Canonical SMILES | C1CCC@HI nih.gov |

| InChI Key | OOXXKPBQMBMHKQ-PHDIDXHHSA-N nih.gov |

| XLogP3 | 4.2 nih.gov |

| Complexity | 62.9 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 0 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Exact Mass | 335.88720 Da nih.gov |

| Monoisotopic Mass | 335.88720 Da nih.gov |

| Topological Polar Surface Area | 0 Ų nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38706-80-8 |

|---|---|

Molecular Formula |

C6H10I2 |

Molecular Weight |

335.95 g/mol |

IUPAC Name |

(1R,2R)-1,2-diiodocyclohexane |

InChI |

InChI=1S/C6H10I2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

OOXXKPBQMBMHKQ-PHDIDXHHSA-N |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)I)I |

Canonical SMILES |

C1CCC(C(C1)I)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1r,2r 1,2 Diiodocyclohexane

Stereoselective Iodination Reactions

Stereoselective iodination reactions are a primary route for the synthesis of (1R,2R)-1,2-Diiodocyclohexane. These methods aim to control the spatial arrangement of the two iodine atoms introduced onto the cyclohexane (B81311) ring.

Synthesis via Stereospecific Transformations of Precursors

One of the most reliable methods to obtain enantiomerically pure this compound is through the stereospecific transformation of a chiral precursor that already contains the desired stereochemistry. A common and effective precursor is (1R,2R)-1,2-cyclohexanediol.

The conversion of the diol to the diiodide typically involves a double substitution reaction where both hydroxyl groups are replaced by iodine atoms with inversion of configuration at both stereocenters. However, to retain the trans configuration, a method involving a double inversion (retention of stereochemistry) or a method that proceeds with retention at both centers is necessary. A widely used method is the Appel reaction, which converts alcohols to alkyl halides.

Reaction Conditions for Diol to Diiodide Conversion:

| Precursor | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| (1R,2R)-1,2-Cyclohexanediol | Triphenylphosphine (B44618) (PPh₃), Iodine (I₂) | Acetonitrile (CH₃CN) | Reflux | Good to excellent |

The reaction with triphenylphosphine and iodine proceeds through a phosphonium (B103445) iodide intermediate. The stereospecificity of this reaction is generally high, making it a preferred method for synthesizing chiral diiodides from the corresponding diols.

Diastereoselective Iodination of Cyclohexene (B86901) Derivatives

The direct iodination of cyclohexene is a classic method that demonstrates diastereoselectivity. The addition of molecular iodine (I₂) across the double bond of cyclohexene proceeds via an anti-addition mechanism. This mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate. The subsequent nucleophilic attack by an iodide ion (I⁻) occurs from the face opposite to the iodonium ion bridge, resulting in the exclusive formation of the trans-1,2-diiodocyclohexane.

The key steps of the mechanism are:

Electrophilic Attack: The π-bond of the cyclohexene attacks a molecule of iodine, displacing an iodide ion and forming a three-membered ring called an iodonium ion.

Nucleophilic Attack: The iodide ion, acting as a nucleophile, attacks one of the carbon atoms of the iodonium ion from the anti-face (opposite side). This ring-opening is an Sₙ2-like process and results in the two iodine atoms being in a trans relationship to each other.

While this reaction is highly diastereoselective for the trans product, it produces a racemic mixture of this compound and (1S,2S)-1,2-diiodocyclohexane. To obtain the desired (1R,2R) enantiomer, a resolution step or an enantioselective method is required.

Enantioselective Routes to this compound

Achieving enantioselectivity in the iodination of cyclohexene is a more advanced challenge that typically requires the use of a chiral catalyst or a chiral iodine source. rsc.org The goal is to differentiate between the two enantiotopic faces of the cyclohexene double bond.

Recent developments in asymmetric catalysis have explored the use of chiral iodine compounds. rsc.org These approaches often rely on in-situ generated chiral iodinating reagents. For instance, a chiral ligand can coordinate to an iodine(I) or iodine(III) species, creating a chiral environment that directs the iodination to one face of the alkene. rsc.org

While the development of highly enantioselective iodination of simple alkenes like cyclohexene is still an active area of research, related transformations like enantioselective aziridination and epoxidation have seen significant progress with chiral catalysts. nih.govillinois.edu These successes provide a conceptual framework for developing similar catalytic systems for diiodination. The design of iodine compounds with central, axial, or planar chirality has been shown to achieve high enantioselectivities in various oxidative transformations of alkenes. rsc.org

Conversion from Chiral Cyclohexanol (B46403) Derivatives

Another strategic approach to synthesize this compound is to start with a chiral cyclohexanol derivative where one of the required stereocenters is already established.

Regioselective and Stereospecific Transformations of 2-Iodocyclohexanol Isomers

Starting with a chiral 2-iodocyclohexanol isomer, such as (1R,2S)-2-iodocyclohexanol, allows for the stereospecific conversion of the hydroxyl group into a second iodine atom. To obtain the (1R,2R) product, the substitution of the hydroxyl group must proceed with inversion of configuration at C2.

This transformation can be achieved using reagents that facilitate Sₙ2 reactions. The Appel reaction (using triphenylphosphine and an iodine source) or reaction with tosyl chloride followed by nucleophilic substitution with iodide are effective methods.

Synthetic Pathway from (1R,2S)-2-Iodocyclohexanol:

| Starting Material | Reagent 1 | Reagent 2 | Mechanism | Product |

|---|---|---|---|---|

| (1R,2S)-2-Iodocyclohexanol | Tosyl Chloride (TsCl), Pyridine | Sodium Iodide (NaI) | Sₙ2 | This compound |

The first step in the tosylation route is the conversion of the alcohol into a good leaving group (tosylate). The subsequent attack by an iodide ion proceeds via an Sₙ2 mechanism, inverting the stereocenter at the carbon bearing the tosylate group.

Mechanism and Yield Optimization in Conversions

The success of these conversions hinges on the efficiency and stereochemical fidelity of the Sₙ2 reaction. The mechanism requires the nucleophile (iodide ion) to attack the carbon atom from the side opposite to the leaving group (e.g., a tosylate or an activated hydroxyl group).

Factors for Yield Optimization:

Leaving Group: The choice of leaving group is critical. Tosylates are excellent leaving groups, ensuring a clean Sₙ2 reaction. In the Appel reaction, the activated phosphonium-oxygen bond serves as the leaving group.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or dimethylformamide (DMF), are ideal for Sₙ2 reactions. They solvate the cation (e.g., Na⁺) while leaving the nucleophile (I⁻) relatively free and reactive.

Temperature: The reaction temperature needs to be carefully controlled. Higher temperatures can sometimes lead to side reactions, such as elimination (E2), which would result in the formation of cyclohexene derivatives.

Steric Hindrance: The cyclohexane ring exists in a chair conformation. The accessibility of the electrophilic carbon to the incoming nucleophile can be influenced by the steric bulk of adjacent groups. For the conversion of trans-2-iodocyclohexanol, the chair conformation that places the bulky iodine and the hydroxyl group in equatorial positions is favored, facilitating the Sₙ2 attack.

By carefully selecting the reagents, reaction conditions, and understanding the underlying stereochemical principles, this compound can be synthesized with high purity and yield.

Purification and Characterization of Stereoisomers in Synthesis

The synthesis of this compound inherently involves the potential formation of its stereoisomers, namely its enantiomer (1S,2S)-1,2-diiodocyclohexane and the diastereomeric cis-isomers, (1R,2S)- and (1S,2R)-1,2-diiodocyclohexane. Consequently, effective purification and unambiguous characterization are critical for isolating the desired (1R,2R) enantiomer.

Purification of Stereoisomers

The separation of stereoisomers is a significant challenge due to their similar physical properties. The primary techniques employed are gas and liquid chromatography.

Gas Chromatography (GC): High-resolution capillary GC is a powerful method for separating volatile isomers. vurup.sk For cyclohexane derivatives, the separation of diastereomers (e.g., cis vs. trans) is often achievable on standard columns. The separation of enantiomers, however, requires the use of a chiral stationary phase (CSP). researchgate.net Modified cyclodextrins are common CSPs used for the enantioseparation of unfunctionalized chiral hydrocarbons and their derivatives. researchgate.net Liquid crystalline stationary phases are also noted for their high isomeric selectivity, proving effective for separating positional and cis-trans isomers. vurup.sk

High-Performance Liquid Chromatography (HPLC): HPLC is another indispensable tool for isomer separation. Since cis and trans isomers are diastereomers, they can often be separated using standard, achiral HPLC columns, such as normal-phase (silica gel) or reversed-phase (e.g., C18) columns. chromforum.org The separation of enantiomers typically requires a chiral HPLC method. An alternative strategy involves derivatizing the racemic mixture with a chiral resolving agent to form diastereomeric adducts, which can then be separated on an achiral column. researchgate.netnih.gov

Table 2: Chromatographic Methods for Cyclohexane Isomer Separation

| Chromatographic Method | Stationary Phase Type | Isomers Separated | Principle |

|---|---|---|---|

| Gas Chromatography (GC) | Liquid Crystalline | Diastereomers (cis/trans), Positional Isomers | Exploits differences in molecular shape and interaction with the ordered phase. vurup.sk |

| Gas Chromatography (GC) | Modified Cyclodextrin (B1172386) (Chiral) | Enantiomers, Diastereomers | Enantiorecognition based on host-guest interactions within the chiral cyclodextrin cavity. researchgate.net |

| HPLC (Normal or Reversed-Phase) | Silica Gel or C18 (Achiral) | Diastereomers (cis/trans) | Separation based on differences in polarity and interaction with the stationary phase. chromforum.org |

| HPLC (Chiral) | Chiral Stationary Phase (CSP) | Enantiomers | Direct separation based on the differential formation of transient diastereomeric complexes with the CSP. researchgate.net |

Characterization of Stereoisomers

Once purified, the stereoisomers are characterized using spectroscopic methods to confirm their structure and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for the structural elucidation of 1,2-diiodocyclohexane isomers.

¹³C NMR: The trans-isomer, possessing a C₂ axis of symmetry, will exhibit a simpler spectrum than the cis-isomer. For trans-1,2-diiodocyclohexane, three signals are expected for the cyclohexane ring carbons in a ¹³C NMR spectrum. spectrabase.comnih.gov

¹H NMR: The chemical shifts and, more importantly, the coupling constants of the methine protons (H-C-I) are diagnostic of the stereochemistry. In the most stable chair conformation of trans-1,2-diiodocyclohexane, the two iodine atoms can be either both in axial positions or both in equatorial positions. The coupling pattern of the H-C-I protons provides insight into their dihedral angle with adjacent protons, allowing for conformational assignment.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. This compound has a molecular weight of approximately 335.95 g/mol . nih.gov

Table 3: Spectroscopic and Physical Data for Characterization

| Property | Technique | Value / Observation | Reference |

|---|---|---|---|

| Molecular Formula | - | C₆H₁₀I₂ | nih.gov |

| Molecular Weight | Mass Spectrometry | 335.95 g/mol | nih.gov |

| Exact Mass | Mass Spectrometry | 335.88720 Da | nih.gov |

| ¹³C NMR Chemical Shifts (for trans-isomer in CDCl₃) | ¹³C NMR | Signals corresponding to three unique carbon environments are expected due to symmetry. | spectrabase.comnih.gov |

| ¹H NMR Chemical Shifts (for H-C-I protons) | ¹H NMR | The chemical shift and coupling constants are indicative of the axial/equatorial position of the proton and thus the trans stereochemistry. | - |

| Stereochemistry | - | trans | nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (1S,2S)-1,2-Diiodocyclohexane |

| (1R,2S)-1,2-Diiodocyclohexane |

| (1S,2R)-1,2-Diiodocyclohexane |

| cis-1,2-Diiodocyclohexane |

| trans-1,2-Diiodocyclohexane |

| Cyclohexene |

Stereochemical Investigations of 1r,2r 1,2 Diiodocyclohexane

Conformational Analysis and Equilibrium Studies

The non-planar chair conformation of the cyclohexane (B81311) ring is central to understanding the stereochemistry of its derivatives. For (1R,2R)-1,2-diiodocyclohexane, the spatial arrangement of the two iodine atoms is a critical determinant of its preferred three-dimensional structure.

Chair Conformation Analysis and Di-axial/Di-equatorial Preferences

This compound can exist in two principal chair conformations that are interconvertible through a process known as a ring flip. In one conformation, both iodine atoms occupy axial positions (di-axial), while in the other, they are both in equatorial positions (di-equatorial).

The stability of these conformers is largely governed by steric strain. Axial substituents on a cyclohexane ring experience steric hindrance from other axial atoms or groups on the same side of the ring, an effect known as 1,3-diaxial interaction. stackexchange.comlibretexts.org In the di-axial conformation of this compound, each iodine atom would experience significant steric repulsion from the axial hydrogens at the C3 and C5 positions relative to it.

Conversely, the di-equatorial conformer places the bulky iodine atoms in the less sterically crowded equatorial positions, pointing away from the ring. libretexts.orglibretexts.orglibretexts.org This arrangement minimizes 1,3-diaxial interactions. stackexchange.com Consequently, the di-equatorial conformation is significantly more stable than the di-axial conformation. libretexts.org The equilibrium between the two chair forms, therefore, lies heavily in favor of the di-equatorial conformer. libretexts.orgyoutube.com It is important to note that while the di-equatorial conformer avoids 1,3-diaxial interactions, a smaller gauche interaction exists between the two equatorial iodine atoms. libretexts.org However, the destabilization from this gauche interaction is considerably less than the steric strain in the di-axial form.

| Conformer | Substituent Positions | Relative Stability | Key Steric Interactions |

| A | Di-equatorial | More Stable | Gauche interaction between iodine atoms |

| B | Di-axial | Less Stable | 1,3-diaxial interactions |

Computational Modeling of Conformational Landscapes

Computational chemistry provides powerful tools to quantify the energy differences between conformers and to map the entire conformational landscape. sapub.org Molecular mechanics and quantum mechanical calculations can be employed to determine the optimized geometries and relative energies of the di-axial and di-equatorial conformers of this compound.

These computational models consistently predict a significant energy penalty for the di-axial conformation, corroborating the qualitative analysis based on steric principles. The energy difference between the two conformers can be calculated, providing a quantitative measure of the equilibrium constant for the ring flip. For instance, in the related trans-1,2-dimethylcyclohexane, the di-equatorial conformer is favored by approximately 11.4 kJ/mol over the di-axial conformer. libretexts.orgopenstax.org A similar, if not greater, energy difference would be expected for the larger iodine substituents.

Dynamic Stereochemistry and Inversion Barriers

The interconversion between the di-axial and di-equatorial chair conformations is a dynamic process. scribd.com For the ring to flip, it must pass through higher-energy transition states, such as the half-chair and boat conformations. The energy required to overcome this barrier is known as the ring inversion barrier.

Chirality and Optical Activity of this compound

Chirality is a fundamental property of molecules that lack an internal plane of symmetry and are non-superimposable on their mirror image. purdue.edu this compound is a chiral molecule. chegg.com Its non-superimposable mirror image is (1S,2S)-1,2-diiodocyclohexane. These two molecules are a pair of enantiomers.

A key consequence of chirality is optical activity, the ability of a chiral compound to rotate the plane of polarized light. youtube.com A solution containing a pure enantiomer of this compound will be optically active. The direction and magnitude of this rotation are specific to the compound. An equimolar mixture of the (1R,2R) and (1S,2S) enantiomers, known as a racemic mixture, will be optically inactive as the rotations of the two enantiomers cancel each other out. youtube.com

It is important to distinguish this from the case of cis-1,2-disubstituted cyclohexanes. For example, cis-1,2-dimethylcyclohexane (B165935) is chiral, but it undergoes rapid ring flipping to its enantiomeric conformation, resulting in a racemic mixture that is not optically active. youtube.com In contrast, the two chair conformers of this compound are diastereomers of each other, not enantiomers, and the molecule as a whole remains chiral regardless of its conformation. blueprintprep.com

Stereoelectronic Effects on Structure and Reactivity

Stereoelectronic effects refer to the influence of the spatial arrangement of electrons in orbitals on the structure and reactivity of a molecule. In this compound, the orientation of the carbon-iodine (C-I) bonds in the different conformers can have a significant impact on its reactivity.

Chemical Reactivity and Mechanistic Studies of 1r,2r 1,2 Diiodocyclohexane

Nucleophilic Substitution Pathways

The susceptibility of (1R,2R)-1,2-diiodocyclohexane to nucleophilic attack is dictated by several factors, including the nature of the nucleophile, the solvent, and the inherent steric and electronic properties of the substrate. Both bimolecular (SN2) and, in principle, unimolecular (SN1) pathways can be considered, each with distinct mechanistic and stereochemical implications.

Bimolecular Nucleophilic Substitution (SN2) Mechanisms

The SN2 reaction proceeds via a one-step mechanism where the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group, leading to an inversion of stereochemistry. libretexts.org In the case of this compound, for an SN2 reaction to occur, the incoming nucleophile must approach one of the carbon atoms bearing an iodine atom from a trajectory opposite to the carbon-iodine bond.

The chair conformation of the cyclohexane (B81311) ring plays a crucial role in the feasibility of the SN2 reaction. The most stable conformation of trans-1,2-disubstituted cyclohexanes can exist as a diequatorial or a diaxial conformer. For this compound, the diequatorial conformation is generally favored to minimize steric strain. However, for an SN2 reaction to proceed via a classic backside attack, the leaving group should ideally be in an axial position to allow for an unobstructed approach of the nucleophile. masterorganicchemistry.com This necessitates a conformational flip to the less stable diaxial form, which requires surmounting an energy barrier.

The rate of SN2 reactions is sensitive to steric hindrance. In this compound, the presence of the adjacent iodine atom can sterically impede the approach of the nucleophile, potentially slowing down the reaction rate compared to a monosubstituted iodocyclohexane. acs.org The nature of the nucleophile is also critical; strong, unhindered nucleophiles will favor the SN2 pathway. libretexts.org

Unimolecular Nucleophilic Substitution (SN1) Pathways

The SN1 mechanism involves a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. For this compound, the formation of a secondary carbocation would be the initial step.

However, SN1 reactions are generally disfavored for secondary halides unless the solvent is highly polar and ionizing, and the nucleophile is weak. libretexts.org Furthermore, the stability of the carbocation intermediate is a key factor. The presence of an adjacent electronegative iodine atom can have a destabilizing inductive effect on the carbocation, making its formation less favorable. Competition from elimination reactions, particularly under basic conditions, also limits the occurrence of SN1 pathways. researchgate.net

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of substitution reactions of this compound is a direct consequence of the operative mechanism.

SN2 Reactions: A hallmark of the SN2 mechanism is the inversion of configuration at the reaction center. libretexts.org If a nucleophile attacks one of the chiral centers in this compound, the product will exhibit the opposite stereochemistry at that carbon. For example, attack at C-1 would lead to a (1S,2R) configuration if the substituent at C-2 remains unchanged.

SN1 Reactions: If an SN1 reaction were to occur, the formation of a planar carbocation intermediate would lead to a loss of stereochemical information. The subsequent attack by a nucleophile could occur from either face of the carbocation, resulting in a mixture of retention and inversion products, leading to racemization if the reaction were to proceed at a chiral center.

Elimination Reactions and Cycloalkene Formation

Elimination reactions are often in competition with nucleophilic substitution, particularly in the presence of strong bases. For this compound, elimination of hydrogen iodide (dehydroiodination) or both iodine atoms can lead to the formation of cycloalkenes.

Dehydroiodination Pathways and Regioselectivity

Dehydroiodination of this compound involves the removal of a hydrogen atom and an iodine atom from adjacent carbons to form a double bond. This reaction is typically promoted by a base. The regioselectivity of this E2 elimination is governed by the Zaitsev and Hofmann rules, but more importantly, by stereoelectronic requirements. libretexts.org

For an E2 elimination to occur, the hydrogen atom and the leaving group (iodine) must be in an anti-periplanar arrangement. masterorganicchemistry.com In the chair conformation of this compound, this means that both the hydrogen and the iodine must be in axial positions. In the more stable diequatorial conformer, no such anti-periplanar relationship exists. Therefore, the molecule must flip to the less stable diaxial conformation for the E2 reaction to proceed. libretexts.org

This conformational requirement can influence the regioselectivity. If there are multiple β-hydrogens that can adopt an anti-periplanar relationship with the axial iodine, a mixture of products could be formed. However, the stability of the resulting alkene (Zaitsev's rule) will often dictate the major product. rsc.org

A double elimination from a vicinal dihalide like this compound can also occur in the presence of a very strong base, such as sodium amide, to yield an alkyne, in this case, cyclohexyne. cdnsciencepub.comresearchgate.net

Stereospecificity in Elimination Reactions

The E2 elimination is a stereospecific reaction, meaning that the stereochemistry of the starting material determines the stereochemistry of the product. rsc.org As mentioned, the anti-periplanar requirement is paramount. In the diaxial conformation of this compound, the axial hydrogens on the carbons adjacent to the C-I bonds are in an anti-periplanar relationship with the axial iodines. The removal of one such hydrogen and the adjacent iodine will lead to the formation of a specific cycloalkene.

For instance, elimination involving the iodine at C-1 and a hydrogen at C-6 would lead to the formation of 3-iodocyclohexene. The stereochemistry of the remaining iodine atom would be retained in the product. The rigidity of the cyclohexane ring and the specific conformational requirements of the E2 mechanism ensure a high degree of stereocontrol in these reactions.

Organometallic Reactions and Cross-Coupling Methodologies

The presence of two carbon-iodine bonds on adjacent carbons in this compound provides a template for various organometallic reactions. These transformations often leverage the reactivity of the C-I bond, which is amenable to oxidative addition to low-valent metal centers, a key step in many cross-coupling protocols.

Applications in Sonogashira Coupling of Related Cyclohexene (B86901) Derivatives

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper co-catalyst. wikipedia.org While this compound itself is a saturated system, it serves as a valuable precursor to vinyl halides, such as 1-iodocyclohexene, through controlled elimination reactions. This resulting vinyl iodide is a suitable substrate for the Sonogashira coupling.

The reaction proceeds by coupling the vinyl iodide with a terminal alkyne in the presence of a palladium complex and a copper(I) salt, yielding a substituted cyclohexenylacetylene. This two-step sequence—elimination followed by coupling—expands the utility of the parent diiodide into the synthesis of complex unsaturated cyclic systems. The use of a mild base is crucial for the coupling step. wikipedia.org To prevent the undesired homocoupling of alkyne substrates, a phenomenon known as Glaser coupling, the reaction is typically conducted under an inert atmosphere. wikipedia.org

Metal-Mediated Transformations and Ligand Effects

Beyond specific named reactions, this compound can undergo various metal-mediated transformations. The fundamental reactive step is the oxidative addition of a C-I bond to a metal center, such as Palladium(0) or Nickel(0). This process forms an organometallic intermediate where the cyclohexyl fragment is bonded to the metal.

The nature of the ligands coordinated to the metal center plays a critical role in these transformations. Ligands influence the metal's electron density, steric environment, and coordination sphere, thereby affecting the rate and selectivity of the oxidative addition and subsequent steps like reductive elimination. For instance, bulky, electron-rich phosphine (B1218219) ligands can promote the initial oxidative addition but may hinder subsequent steps if the intermediate becomes too sterically crowded. The choice of ligand can direct the reaction towards either a double coupling, elimination, or rearrangement pathway, making ligand effects a key area of study for controlling the reactivity of dihaloalkanes.

Radical and Redox Processes Involving the Carbon-Iodine Bond

The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it susceptible to cleavage through both reductive and radical pathways.

Electrochemical Reduction and Conformational Effects

The electrochemical reduction of vicinal dihalides like this compound at a cathode offers a controlled method for forming an alkene. The process is believed to occur in a stepwise manner. An analogous study on the reduction of hexachlorocyclohexane (B11772) showed a six-electron process that ultimately yields benzene. researchgate.net For diiodocyclohexane, the reduction would be a two-electron process leading to cyclohexene.

Conformational effects are paramount in this reaction. The cyclohexane ring exists in a dynamic equilibrium between different chair conformations. For an E2-type elimination mechanism to occur efficiently upon reduction, the two iodine atoms must be in a diaxial orientation. The diequatorial conformer is significantly less reactive towards this concerted elimination pathway. The applied potential and the nature of the cathode material can influence the reaction mechanism and product distribution.

Table 1: Conformational Effects on Reactivity

| Conformer | Iodine Atom Orientation | Reactivity in Elimination |

| Diaxial | Axial, Axial | High |

| Diequatorial | Equatorial, Equatorial | Low |

Homolytic Cleavage of C-I Bonds

The low bond dissociation energy of the C-I bond allows for its homolytic cleavage when subjected to heat or ultraviolet (UV) light. This process generates a carbon-centered radical on the cyclohexane ring and an iodine radical.

C₆H₁₀I₂ + hν → C₆H₁₀I• + I•

These highly reactive radical intermediates can initiate a variety of subsequent reactions. They can abstract hydrogen atoms from other molecules, participate in radical chain reactions, or react with molecular oxygen, which leads to the formation of peroxy radicals and, ultimately, organic peroxides. wikipedia.org

Formation of Derived Organic Peroxides

Organic peroxides are compounds containing the peroxide functional group (R-O-O-R') and can be highly reactive and potentially explosive. wikipedia.org While saturated alkanes are not typically prone to autoxidation, this compound can be a precursor to molecules that readily form peroxides.

Elimination of HI or I₂ from this compound yields cyclohexene. Cyclohexene contains allylic hydrogens, which are susceptible to radical abstraction and subsequent reaction with atmospheric oxygen to form hydroperoxides. stanford.edu This autoxidation process is often accelerated by light and heat. osu.edu

Furthermore, this compound can be used in the deliberate synthesis of peroxides. For instance, conversion to the corresponding alkene followed by reaction with hydrogen peroxide can yield peroxide compounds. wikipedia.org More advanced methods include the intramolecular iodocyclization of unsaturated hydroperoxides, which can be used to construct macrocyclic organic peroxides. mdpi.com Given the hazards associated with peroxides, chemicals that can form them should be stored in airtight, light-resistant containers and monitored regularly. stanford.eduduke.edu

Table 2: Common Classes of Peroxide-Forming Compounds

| Class of Compound | Example | Reference |

| Ethers with primary/secondary alkyl groups | Diethyl ether | stanford.edu |

| Compounds with allylic hydrogens | Cyclohexene | stanford.edu |

| Compounds with benzylic hydrogens | Benzyl alcohol | stanford.edu |

| Aldehydes | Acetaldehyde | stanford.edu |

| Conjugated dienes | Butadiene | osu.edu |

Mechanistic Investigations of Iodoperoxide Formation

The formation of iodoperoxides from the reaction of this compound with a peroxide source represents a unique transformation at the intersection of nucleophilic substitution and peroxide chemistry. While direct mechanistic studies on this specific reaction are not extensively documented in peer-reviewed literature, a plausible mechanistic pathway can be elucidated by drawing parallels with well-established reaction mechanisms, such as the Williamson ether synthesis, and considering the known reactivity of vicinal dihalides and peroxide nucleophiles. The proposed mechanism likely proceeds through a sequential nucleophilic substitution (SN2) pathway.

The initial step involves the deprotonation of a hydroperoxide, such as hydrogen peroxide (H₂O₂), by a base to form a hydroperoxide anion (HOO⁻). This anion is a potent nucleophile. The subsequent reaction with this compound is proposed to occur in two distinct SN2 steps.

Step 1: First Nucleophilic Substitution

The hydroperoxide anion attacks one of the electrophilic carbon atoms of the C-I bonds in this compound. In an SN2 reaction, this attack occurs from the backside of the carbon-iodine bond, leading to an inversion of stereochemistry at the site of substitution. The iodide ion serves as a good leaving group. This results in the formation of an intermediate 2-iodocyclohexyl hydroperoxide. Given the (1R,2R) configuration of the starting material, the initial substitution would lead to a (1S,2R)-2-iodocyclohexyl hydroperoxide.

Step 2: Intramolecular Nucleophilic Substitution (Cyclization)

The second step involves an intramolecular SN2 reaction. The terminal hydroxyl group of the hydroperoxide intermediate is deprotonated by a base, forming an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon bearing the second iodine atom. This attack also proceeds with an inversion of stereochemistry. The final product is a cyclic peroxide, specifically a substituted 1,2-dioxane (B1202867).

Stereochemical Considerations

The stereochemistry of the starting material, this compound, is crucial in determining the stereochemistry of the product. The diequatorial conformation of the trans-diiodide is the most stable. The SN2 mechanism requires a backside attack, which would be sterically hindered in the diequatorial conformation. A ring flip to the less stable diaxial conformation would be necessary to allow for the anti-periplanar arrangement required for the SN2 reaction. This conformational requirement can influence the reaction rate. The double inversion of stereochemistry at both carbon centers would result in the formation of a specific stereoisomer of the cyclic peroxide.

Competing Reactions

It is important to note that the reaction of vicinal dihalides with bases can also lead to competing elimination reactions (E2 mechanism) to form alkenes. In the case of this compound, treatment with a base could lead to the formation of cyclohexene. The relative rates of nucleophilic substitution versus elimination would depend on the nature of the base, the solvent, and the temperature. Furthermore, vicinal diiodides are known to undergo dehalogenation in the presence of certain nucleophiles, such as the iodide ion itself, which would also lead to the formation of cyclohexene.

Analogous Reactions and Supporting Evidence

The proposed mechanism is supported by analogous reactions in the literature. For instance, the synthesis of 1,2-dioxane has been reported by the reaction of butane-1,4-diol bis(methanesulfonate) with hydrogen peroxide. wikipedia.org In this case, the mesylate groups act as good leaving groups in a double nucleophilic substitution reaction with the peroxide.

The nucleophilic character of the hydroperoxide anion in SN2 reactions is also well-documented. Studies on the reactivity of hydroperoxide ions with various electrophiles have shown that they are effective nucleophiles, capable of displacing halide leaving groups.

The table below summarizes the proposed mechanistic steps and the expected stereochemical outcome for the formation of a cyclic peroxide from this compound.

| Step | Reactants | Reagent/Condition | Intermediate/Product | Mechanism | Stereochemical Outcome |

| 1 | This compound, HOO⁻ | Base | (1S,2R)-2-Iodocyclohexyl hydroperoxide | SN2 | Inversion at C1 |

| 2 | (1S,2R)-2-Iodocyclohexyl hydroperoxide | Base | Bicyclic Peroxide | Intramolecular SN2 | Inversion at C2 |

Further detailed research, including kinetic studies and spectroscopic identification of intermediates, would be necessary to fully elucidate the mechanism of iodoperoxide formation from this compound and to determine the prevalence of competing reaction pathways.

Applications of 1r,2r 1,2 Diiodocyclohexane in Complex Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The core of (1R,2R)-1,2-diiodocyclohexane's utility in asymmetric synthesis lies in its inherent chirality, which can be transferred to new molecules. This makes it a foundational element for creating other chiral compounds.

Synthesis of Chiral Auxiliaries and Ligand Precursors

Chiral auxiliaries are compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not extensively reported, its structural motif is a cornerstone for the development of more complex chiral ligands. The diiodo- functionality serves as a handle for further chemical modifications, such as substitution reactions, to introduce functionalities capable of coordinating to metal centers. These transformations can lead to the formation of chiral phosphine (B1218219) ligands, which are crucial in asymmetric catalysis. The synthesis of these ligands often involves the displacement of the iodide ions with phosphine groups, a common strategy for creating P-chirogenic ligands. tcichemicals.com

Enantioselective Transformations Guided by Diiodocyclohexane Scaffolds

The defined stereochemistry of the this compound scaffold can influence the stereochemical course of reactions occurring at or near the cyclohexane (B81311) ring. Although specific examples detailing the direct use of the diiodo- compound to guide enantioselective transformations are not prevalent in the literature, the principle remains a key aspect of asymmetric synthesis. The spatial arrangement of the iodine atoms can direct incoming reagents to a specific face of the molecule, thereby controlling the formation of new stereocenters.

Precursor for Optically Active Cyclohexane Derivatives

This compound is a logical starting point for the synthesis of a variety of other optically active cyclohexane derivatives. The carbon-iodine bonds are relatively weak and susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups while preserving the stereochemistry of the cyclohexane backbone. For instance, the diiodide can be converted to the corresponding diol, (1R,2R)-cyclohexane-1,2-diol, a valuable chiral building block in its own right. researchgate.net Such transformations open the door to a diverse array of functionalized cyclohexanes bearing multiple contiguous stereocenters. nih.govnih.gov

Construction of Complex Molecular Architectures (e.g., Enediynes)

The construction of complex molecular architectures, such as enediynes, often relies on the use of rigid templates to control the spatial arrangement of reactive functionalities. While there is no direct, documented evidence of this compound being used in the synthesis of enediyne macrocycles, its rigid C2-symmetric scaffold makes it a conceptually suitable starting point for such endeavors. The defined distance and orientation between the two iodine atoms could, in principle, be exploited to assemble the strained ring systems characteristic of enediynes. The synthesis of such complex macrocycles often involves a modular approach where chiral building blocks are strategically linked. rsc.org

Role in Catalyst Development and Enantiocatalysis

The development of effective chiral catalysts is paramount for enantioselective synthesis. While this compound itself is not a catalyst, it serves as a crucial precursor for the synthesis of chiral ligands that are subsequently used in catalysis. The most prominent example is its conversion to (1R,2R)-1,2-diaminocyclohexane, a cornerstone of modern asymmetric catalysis. Ligands derived from this diamine are used in a vast array of enantioselective reactions. The synthesis of these catalysts often begins with the stereospecific functionalization of a chiral scaffold, a role for which this compound is theoretically well-suited.

Theoretical and Computational Chemistry Studies on 1r,2r 1,2 Diiodocyclohexane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and bonding in (1R,2R)-1,2-diiodocyclohexane. These studies often focus on the interplay of steric and electronic effects that govern its conformational preferences.

Similar to other trans-1,2-dihalocyclohexanes, this compound exists in a conformational equilibrium between the diaxial (aa) and diequatorial (ee) forms of the chair conformation. Theoretical calculations on related trans-1,2-dihalo- (fluoro, chloro, and bromo) cyclohexanes have shown that the diaxial conformer is surprisingly stable, and in some cases even more stable than the diequatorial conformer, which is contrary to what would be expected based on steric considerations alone. nih.gov This preference for the axial orientation of the halogens is attributed to favorable hyperconjugative interactions. nih.gov

In the diaxial conformer of this compound, a significant stereoelectronic effect, specifically a σC-H → σC-I hyperconjugative interaction, is thought to play a crucial role in its stabilization. This involves the donation of electron density from the axial C-H bond's σ orbital to the antibonding σ orbital of the adjacent axial C-I bond. Natural Bond Orbital (NBO) analysis is a key computational tool used to quantify these interactions. For the lighter dihalocyclohexanes, NBO analysis has confirmed the importance of such hyperconjugative effects in stabilizing the diaxial conformation. nih.gov It is reasonable to infer that similar, and possibly more pronounced, effects are at play in the diiodo- derivative due to the higher polarizability and lower electronegativity of iodine.

Furthermore, the nature of the carbon-iodine bond itself is a subject of computational investigation. The large size and polarizability of the iodine atom can lead to significant halogen bonding interactions, where the iodine atom acts as a halogen bond donor. wiley-vch.de Theoretical studies can map the molecular electrostatic potential (ESP) on the surface of the molecule, identifying the electropositive region (σ-hole) on the iodine atom that is responsible for these interactions. wiley-vch.de

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and flexibility of this compound in different environments. nih.govresearchgate.netnih.gov While specific MD studies on this exact compound are not prevalent in the literature, the methodology has been extensively applied to similar cyclic and halogenated molecules. nih.govresearchgate.netnih.gov

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a chosen solvent, and solving Newton's equations of motion for all atoms over a certain period. This allows for the observation of dynamic processes such as chair flips and the interconversion between the diaxial and diequatorial conformers. The relative populations of these conformers can be determined from the simulation trajectory, providing insights into the conformational equilibrium. youtube.com

The choice of force field is critical for the accuracy of MD simulations. For a molecule like this compound, the force field would need to accurately describe the torsional potentials of the cyclohexane (B81311) ring and the non-bonded interactions involving the large iodine atoms, including potential halogen bonding effects. rsc.org

By analyzing the simulation trajectories, one can calculate various properties, such as the root-mean-square deviation (RMSD) to assess structural stability and the radial distribution functions (RDFs) to understand the solvation structure around the molecule. Furthermore, the potential of mean force (PMF) along a chosen reaction coordinate, such as the dihedral angle of the I-C-C-I fragment, can be calculated to determine the free energy barrier for conformational changes. rsc.org

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

This compound can undergo various chemical transformations, with elimination reactions being a prominent example. Computational modeling is a valuable tool for investigating the mechanisms of these reactions, including the identification of transition states and the calculation of activation energies.

A key reaction for trans-1,2-dihalocyclohexanes is the E2 elimination to form cyclohexene (B86901). For an E2 reaction to occur, a specific stereochemical arrangement is required: the leaving group and the β-hydrogen must be in an anti-periplanar conformation. chemistrysteps.comkhanacademy.orgmasterorganicchemistry.comyoutube.com In the context of a cyclohexane ring, this translates to both the leaving group (iodine) and the β-hydrogen being in axial positions. chemistrysteps.comkhanacademy.org

For this compound, the diaxial conformer readily meets this requirement. However, the diequatorial conformer must first undergo a ring flip to the higher-energy diaxial conformer for the E2 elimination to proceed. khanacademy.org Computational modeling can be used to calculate the energy profile of this entire process, including the energy of the conformers, the transition state for the ring flip, and the transition state for the elimination reaction itself.

The transition state for the E2 reaction would involve the simultaneous breaking of the C-H and C-I bonds and the formation of the C=C double bond. Quantum chemical methods can be used to locate the geometry of this transition state and calculate its energy. The calculated activation energy provides a quantitative measure of the reaction rate. By comparing the activation energies for different possible elimination pathways, the regioselectivity and stereoselectivity of the reaction can be predicted.

Prediction of Spectroscopic Signatures for Isomer Identification

Computational methods are increasingly used to predict spectroscopic properties, which can be a powerful aid in the identification and characterization of isomers. For this compound, the prediction of its NMR and vibrational (IR and Raman) spectra is of particular interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts and coupling constants can be achieved with a high degree of accuracy using DFT calculations. nih.govgithub.ioresearchgate.net The process typically involves:

Performing a conformational search to identify all stable conformers of the molecule.

Optimizing the geometry of each conformer at a suitable level of theory.

Calculating the NMR shielding tensors for each conformer.

Averaging the chemical shifts based on the Boltzmann population of each conformer. nih.gov

For this compound, it is crucial to accurately model the conformational equilibrium between the diaxial and diequatorial forms, as the chemical shifts of the protons and carbons will be significantly different in each conformer. The predicted spectra can then be compared with experimental data to confirm the structure and to assign the resonances.

Vibrational Spectroscopy

The vibrational frequencies and intensities for IR and Raman spectra can also be calculated using quantum chemical methods. dtic.milnih.govyoutube.com The calculation of the harmonic vibrational frequencies is a standard feature of most quantum chemistry software packages. These calculated frequencies are often systematically higher than the experimental values, and thus a scaling factor is typically applied to improve the agreement with experiment. youtube.com

The predicted IR and Raman spectra for the diaxial and diequatorial conformers of this compound would exhibit distinct patterns, particularly in the regions corresponding to the C-I stretching and bending vibrations. By comparing the calculated spectra with the experimental ones, it is possible to identify the presence of each conformer and to study the conformational equilibrium under different conditions.

Furthermore, advanced techniques such as Vibrational Circular Dichroism (VCD) spectroscopy can be computationally modeled to provide information about the absolute configuration of the chiral molecule. dtic.mil

Analytical Characterization Techniques for Research on 1r,2r 1,2 Diiodocyclohexane

Spectroscopic Methods for Stereochemical Elucidation

Spectroscopic techniques are fundamental to understanding the structural nuances of (1R,2R)-1,2-diiodocyclohexane. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a wealth of information regarding its connectivity, conformation, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformer Ratios

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the conformational equilibrium of this compound in solution. The cyclohexane (B81311) ring can exist in two primary chair conformations: the diequatorial (ee) and the diaxial (aa) conformer. These conformers are in dynamic equilibrium, and their relative populations are influenced by steric and electronic factors.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can distinguish between the protons and carbons in the diequatorial and diaxial conformers due to their different chemical environments. The chemical shifts (δ) and spin-spin coupling constants (J) are particularly informative. For instance, the coupling constants between vicinal protons (³JHH) are dependent on the dihedral angle between them, as described by the Karplus equation. This relationship allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings, providing clear evidence for the predominant conformation.

By analyzing the integrated intensities of the signals corresponding to each conformer in the NMR spectrum, the ratio of the diequatorial to diaxial conformers can be accurately determined at a given temperature. Variable-temperature NMR studies can further provide thermodynamic parameters for the conformational equilibrium.

Table 1: Representative ¹H NMR Data for Distinguishing Conformers of 1,2-Disubstituted Cyclohexanes

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

| Axial (ax) | Upfield | J_ax,ax ≈ 8-13 Hz; J_ax,eq ≈ 2-5 Hz |

| Equatorial (eq) | Downfield | J_eq,eq ≈ 2-5 Hz; J_eq,ax ≈ 2-5 Hz |

Note: Specific values for this compound would require experimental determination, but these ranges are characteristic for similar cyclohexane derivatives.

Vibrational Spectroscopy (IR, Raman) for Structural Assignments

Infrared spectroscopy is particularly sensitive to polar bonds and is therefore effective in identifying the C-I stretching vibrations. The frequency of these vibrations can be influenced by the conformation of the molecule, with different frequencies often observed for the C-I bond in an axial versus an equatorial position. The C-H stretching and bending vibrations of the cyclohexane ring also give rise to characteristic bands in the IR spectrum.

Raman spectroscopy, which relies on the inelastic scattering of light, is often complementary to IR spectroscopy. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The C-C stretching vibrations of the cyclohexane backbone and the symmetric C-I stretching modes can be effectively probed using Raman spectroscopy. By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further confirming the structure of the molecule.

Table 2: Characteristic Vibrational Frequencies for Cyclohexane Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| C-H Stretch | 2850 - 3000 |

| CH₂ Scissoring | 1440 - 1465 |

| C-C Stretch | 800 - 1200 |

| C-I Stretch | 500 - 600 |

Note: The exact frequencies for this compound can vary based on its specific conformation and intermolecular interactions.

Mass Spectrometry for Molecular Identification in Reaction Mixtures

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and elemental composition of this compound. nih.govnih.gov It is also invaluable for identifying this compound within complex reaction mixtures. In mass spectrometry, molecules are ionized and then separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum of this compound would correspond to its molecular weight. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental formula with high accuracy. nih.govnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural information. The cleavage of the C-I bonds is a common fragmentation pathway, leading to the loss of one or two iodine atoms. The fragmentation of the cyclohexane ring can also produce characteristic fragment ions. By analyzing this pattern, the presence of the 1,2-diiodocyclohexane structure can be confirmed. When coupled with a separation technique like gas chromatography (GC-MS), mass spectrometry can be used to identify and quantify this compound in complex samples.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₀I₂ | nih.govchemspider.com |

| Molecular Weight | 335.95 g/mol | nih.govnih.gov |

| Exact Mass | 335.88720 Da | nih.govnih.gov |

Chromatographic Techniques for Enantiomeric Purity and Separation

Chromatographic methods are indispensable for determining the enantiomeric purity of this compound and for separating it from its enantiomer, (1S,2S)-1,2-diiodocyclohexane.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is a specialized form of chromatography that enables the separation of enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Chiral Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable chiral compounds. libretexts.org For the analysis of this compound, a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, would be employed. gcms.cz The differential interactions between the enantiomers and the chiral stationary phase result in their separation, allowing for the determination of the enantiomeric excess (ee) of a sample. libretexts.orgresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds. nih.govmdpi.com A variety of chiral stationary phases are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, and synthetic polymers. nih.govmdpi.comresearchgate.net The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful enantioseparation. mdpi.com Chiral HPLC can be used for both analytical purposes, to determine the enantiomeric purity, and for preparative purposes, to isolate the pure enantiomers. nih.govresearchgate.net

Table 4: General Conditions for Chiral Chromatographic Separation

| Technique | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| Chiral GC | Cyclodextrin derivatives | Helium, Hydrogen |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Hexane/Isopropanol, Acetonitrile/Water |

Electrochemical Methods for Mechanistic Insights

Electrochemical techniques, such as cyclic voltammetry, can provide valuable information about the redox properties of this compound and offer insights into the mechanisms of reactions in which it participates. These methods involve measuring the current that flows as a function of the applied potential to a working electrode immersed in a solution of the analyte.

By studying the reduction of this compound, it is possible to determine its reduction potential and to probe the mechanism of the carbon-iodine bond cleavage. For example, the electrochemical reduction can proceed via a stepwise or a concerted mechanism, and the details of this process can be elucidated by analyzing the shape of the cyclic voltammogram and its dependence on scan rate and substrate concentration. Such studies are crucial for understanding and optimizing reactions involving the reductive cleavage of the C-I bonds in this compound.

Cyclic Voltammetry for Reduction Behavior and Conformational Dynamics

Cyclic voltammetry is a powerful electrochemical technique used to probe the reduction mechanism of halogenated organic compounds. For this compound, this method provides insights into the energetics of electron transfer and the conformational changes that accompany the reductive cleavage of the carbon-iodine bonds.

The electrochemical reduction of vicinal dihalides, such as this compound, typically proceeds via a concerted or stepwise mechanism, leading to the formation of an alkene. The preferred pathway is intimately linked to the dihedral angle between the two carbon-halogen bonds. In the case of this compound, the molecule exists in a dynamic equilibrium between two chair conformations: the diaxial (a,a) and the diequatorial (e,e) conformer.

The anti-periplanar arrangement of the C-I bonds in the diaxial conformer is geometrically ideal for a concerted E2-type elimination upon reduction. This direct elimination pathway is generally associated with a less negative reduction potential. In contrast, the diequatorial conformer, with a gauche relationship between the C-I bonds, is expected to undergo a stepwise reduction at a more negative potential. The observed cyclic voltammogram would therefore be a composite of the responses from both conformers present at equilibrium.

Studies on analogous trans-1,2-dihalocyclohexanes have shown that the conformational equilibrium is influenced by the nature of the halogen and the solvent polarity. For instance, research indicates that trans-1,2-diiodocyclohexane predominantly exists in the diaxial conformation, with some studies suggesting it comprises about 84% of the mixture in solution. researchgate.net This preference for the diaxial form, despite the steric bulk of the iodine atoms, is attributed to favorable stereoelectronic interactions.

The general trend for the ease of reduction of halogens is I > Br > Cl, meaning that diiodo compounds are reduced at less negative potentials than their dibromo or dichloro counterparts. researchgate.net While specific cyclic voltammetry data for this compound is not extensively reported in the literature, the reduction potential can be anticipated to be significantly less negative than that of trans-1,2-dibromocyclohexane (B146542) and trans-1,2-dichlorocyclohexane.

The table below summarizes the conformational preferences for various trans-1,2-dihalocyclohexanes, which provides a basis for understanding the expected behavior of the diiodo derivative.

| Compound | Diaxial Conformer Preference | Solvent | Reference |

| trans-1,2-Difluorocyclohexane | Favored in non-polar solvents | CCl₄ | nih.gov |

| trans-1,2-Dichlorocyclohexane | Diaxial and diequatorial in equilibrium | Non-polar solvents | doubtnut.com |

| trans-1,2-Dibromocyclohexane | Predominantly diaxial | Non-polar solvents | nih.gov |

| trans-1,2-Diiodocyclohexane | ~84% Diaxial | - | researchgate.net |

This table is generated based on available data for analogous compounds to provide context for the expected behavior of this compound.

Advanced Diffraction Techniques for Solid-State Structural Analysis

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, a single-crystal X-ray diffraction study would provide unambiguous evidence of its solid-state conformation, including bond lengths, bond angles, and torsional angles.

It is highly probable that this compound would also crystallize in the diaxial conformation. An X-ray diffraction analysis would precisely measure the C-I bond lengths, which are expected to be around 2.15 Å, and the C-C-I bond angles. Of particular interest would be the C-C-C-C torsional angles within the cyclohexane ring, which would define the chair conformation, and the I-C-C-I torsional angle, which would be close to 180° in the diaxial conformer.

The following table outlines the type of structural parameters that would be obtained from an X-ray diffraction study of this compound, with expected values based on known chemical principles and data from analogous structures.

| Structural Parameter | Expected Value/Range | Significance |

| Conformation in Solid State | Diaxial Chair | Confirms the preferred conformation and allows for detailed analysis of intermolecular interactions. |

| C-I Bond Length | ~2.15 Å | Provides information on the strength and nature of the carbon-iodine bond. |

| C-C Bond Lengths | ~1.54 Å | Confirms the single bond character within the cyclohexane ring. |

| I-C-C-I Torsional Angle | ~180° | Definitive evidence of the anti-periplanar arrangement of the iodine atoms. |

| Crystal Packing | Analysis of intermolecular I···I interactions | Elucidates the forces governing the crystal lattice formation. |

This table presents expected structural parameters for this compound based on analogous compounds and theoretical considerations.

Historical Context and Evolution of Research on Vicinal Diiodocyclohexanes

The journey to understanding and synthesizing specific isomers of diiodocyclohexane is rooted in the foundational work on the halogenation of cyclohexanes. Early research in this area was fraught with challenges, particularly the propensity for polyhalogenation and the difficulty in controlling stereoselectivity.

Early Academic Contributions to Cyclohexane (B81311) Halogenation Chemistry

Initial forays into the halogenation of cyclohexane were often characterized by a lack of selectivity, yielding complex mixtures of products. The direct iodination of cyclohexane proved to be particularly challenging due to the reversibility of the reaction and the inherent instability of the resulting diiodoalkanes, which readily eliminate iodine or hydrogen iodide at room temperature. researchgate.net

A significant early observation in the interaction of iodine with unsaturated systems was the formation of charge-transfer complexes. The dissolution of iodine in cyclohexene (B86901) results in a brown solution, a distinct color change from the violet color of iodine in an inert solvent like cyclohexane. This phenomenon pointed towards a preliminary association between the iodine molecule and the π-electrons of the double bond, a concept that would later become integral to understanding the mechanism of electrophilic addition. mdpi.com This complex formation is the first step towards the eventual, albeit slow, formation of colorless trans-1,2-diiodocyclohexane. mdpi.com

Milestones in the Stereoselective Synthesis of Chiral Halides

The development of methods for the stereoselective synthesis of chiral halides marked a pivotal moment in organic chemistry. While early work often resulted in racemic mixtures, the quest for enantiomerically pure compounds drove the innovation of new synthetic strategies. The synthesis of chiral auxiliaries and ligands, such as derivatives of (1R,2R)-1,2-diaminocyclohexane, played a crucial role in the advancement of asymmetric catalysis. researchgate.netresearchgate.net These developments provided the conceptual and practical tools necessary for the eventual stereocontrolled synthesis of specific chiral molecules like (1R,2R)-1,2-diiodocyclohexane.

A key principle in the stereoselective formation of vicinal dihalides from alkenes is the anti-addition mechanism. The reaction of an alkene with a halogen proceeds through a cyclic halonium ion intermediate. Subsequent nucleophilic attack occurs from the face opposite to the halonium ion, resulting in the formation of a trans-dihalide. This stereospecificity is fundamental to the synthesis of the trans isomer of 1,2-diiodocyclohexane. organicchemistrytutor.comyoutube.com

Paradigms of Synthetic Utility and Mechanistic Understanding

The synthetic utility of vicinal dihalides like this compound is often linked to their ability to undergo elimination reactions to form alkenes and alkynes. The trans-diaxial arrangement of the two iodine atoms in one of the chair conformations of trans-1,2-diiodocyclohexane is particularly well-suited for E2 elimination reactions.

The mechanistic understanding of the formation of this compound from cyclohexene has evolved to a detailed picture involving a three-membered ring intermediate. The reaction is initiated by the electrophilic attack of iodine on the cyclohexene double bond, forming a cyclic iodonium (B1229267) ion. This intermediate is then attacked by an iodide ion in an SN2-like fashion, leading to the observed anti-addition and the formation of the trans product. organicchemistrytutor.comyoutube.com The reaction can proceed through either an ionic or a radical mechanism, with the ionic pathway being prevalent in polar solvents. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₆H₁₀I₂ | nih.gov |

| Molecular Weight | 335.95 g/mol | nih.gov |

| Exact Mass | 335.88720 Da | nih.gov |

| XLogP3-AA | 4.2 | nih.gov |

| Complexity | 62.9 | nih.gov |

| CAS Number | 38706-80-8 | nih.gov |

Conformational Analysis of trans-1,2-Diiodocyclohexane

The stereochemistry of this compound dictates its conformational preferences. As a trans-1,2-disubstituted cyclohexane, it can exist in two chair conformations: one with both iodine atoms in equatorial positions (diequatorial) and another with both in axial positions (diaxial). youtube.com

Extensive spectroscopic studies, particularly using NMR, have been employed to determine the position of this conformational equilibrium. researchgate.netnih.gov For trans-1,2-dihalocyclohexanes in general, the diequatorial conformer is typically more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. nih.gov However, the equilibrium can be influenced by the solvent polarity. In more polar solvents, the preference for the diequatorial conformation can increase. nih.govresearchgate.net Natural bond orbital (NBO) analysis has also been used to explain the preference for the diaxial conformation in some dihalocyclohexanes due to hyperconjugative effects. nih.gov

Emerging Research Frontiers and Future Perspectives for 1r,2r 1,2 Diiodocyclohexane

Innovations in Sustainable and Green Synthesis Methodologies

The synthesis of halogenated organic compounds is traditionally reliant on methods that often involve hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing environmentally benign processes. dergipark.org.tr Research into the synthesis of vicinal diiodides, including (1R,2R)-1,2-diiodocyclohexane, is increasingly focused on sustainable approaches that improve safety, reduce waste, and utilize renewable resources.

Innovations in this area include the move away from harsh solvents and toxic reagents. For instance, methodologies are being developed for the iodination of alkenes using safer iodine sources and catalytic systems under milder conditions. mdpi.com One promising green approach is the use of solid catalysts, such as natural clays, to mediate the iodination of cyclohexene (B86901). tandfonline.com These clay-mediated reactions can proceed at room temperature and often lead to high selectivity for the desired trans-isomer, which is structurally analogous to this compound. tandfonline.com Another sustainable technique is mechanochemistry, where reactions are conducted by grinding solid reactants together, often in the absence of any solvent. nih.gov This solvent-free method has been successfully applied to the iodination of other organic molecules, offering high yields and short reaction times. nih.gov

Furthermore, the development of cleaner oxidation systems is a key aspect of green iodination. Instead of stoichiometric heavy metal oxidants, researchers are exploring systems like hydrogen peroxide (H₂O₂) or potassium iodide (KI) in combination with a catalytic oxidant in greener solvents like water. mdpi.comnih.gov These methods reduce the environmental impact and align with the goal of creating more sustainable chemical manufacturing processes. dergipark.org.triwu.edu

| Parameter | Traditional Method (e.g., I₂ in CCl₄) | Emerging Green Method (e.g., Clay-mediated, Solvent-free) |

|---|---|---|

| Solvent | Volatile Organic Compounds (VOCs) like CCl₄, CHCl₃ | Water, ethanol, or solvent-free conditions. mdpi.comtandfonline.com |

| Reagents/Catalysts | Often stoichiometric, may involve toxic heavy metals. | Catalytic amounts of recyclable materials (e.g., clays) or non-toxic reagents (e.g., NaNO₂, H₂O₂). tandfonline.comresearchgate.net |

| Reaction Conditions | Can require elevated temperatures and inert atmospheres. | Often proceeds at room temperature and under ambient conditions. tandfonline.comnih.gov |

| Waste Generation | High, with hazardous organic and inorganic byproducts. | Minimized waste streams, often with biodegradable or recyclable byproducts. dergipark.org.tr |

| Atom Economy | Can be low due to the use of excess reagents. | Higher, aligning with the principles of atom economy. dergipark.org.tr |

Potential Applications in Advanced Materials Science

The unique structural and electronic properties of vicinal diiodides suggest that this compound could serve as a valuable precursor for advanced materials. The presence of two heavy iodine atoms on a rigid chiral scaffold can impart specific characteristics to a larger molecule or polymer.

One area of potential is in the development of novel polymers. Dihaloalkanes can be used in various polymerization techniques. sigmaaldrich.com For example, this compound could potentially be used as a chain transfer agent in controlled radical polymerizations (CRP) to regulate polymer molecular weight and architecture. sigmaaldrich.com Furthermore, its bifunctional nature makes it a candidate for polycondensation reactions to create polyesters or polyamides with the chiral cyclohexane (B81311) unit embedded in the polymer backbone, potentially inducing unique macromolecular structures and properties.

Another frontier is the field of liquid crystals. The stereospecific arrangement of halogen atoms on a molecular scaffold is known to influence liquid crystalline properties. rsc.org Research on vicinal difluoro- and trifluoro-alkyl motifs has shown their utility in creating liquid crystals with negative dielectric anisotropy. rsc.org By analogy, the larger and more polarizable iodine atoms in this compound could lead to materials with high refractive indices or other desirable optical and electronic properties for use in display technologies or optical films. The chirality of the molecule could also lead to the formation of chiral smectic or cholesteric liquid crystal phases.

| Material Class | Potential Role of this compound | Resulting Material Property |

|---|---|---|

| Specialty Polymers | Monomer in polycondensation; Chain transfer agent. sigmaaldrich.com | Introduction of chirality into the polymer backbone, controlled molecular weight, potentially enhanced thermal stability. |

| Liquid Crystals | Chiral dopant or core structural unit. | Induction of chiral mesophases (e.g., cholesteric), high refractive index, specific dielectric properties. rsc.org |

| Optical Materials | Precursor for high refractive index polymers or glasses. | Enhanced light manipulation for lenses, coatings, or optical fibers. |

| Functional Precursors | Starting material for more complex functional molecules. researchgate.net | Provides a rigid, chiral scaffold for the synthesis of pharmaceuticals or organocatalysts. researchgate.net |

Catalysis and Asymmetric Induction in Novel Organic Transformations

The C₂-symmetric chiral scaffold of the (1R,2R)-cyclohexane core is a "privileged" structure in asymmetric catalysis. researchgate.net While this compound itself is not typically a direct catalyst, it is a highly valuable precursor for the synthesis of potent chiral ligands and organocatalysts. The carbon-iodine bonds are relatively weak and can be readily displaced by nucleophiles, making the compound an excellent starting point for chemical elaboration.